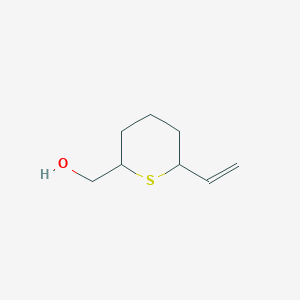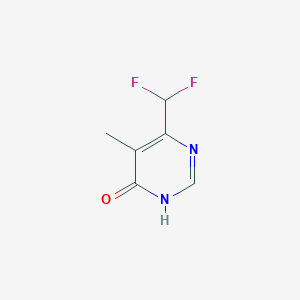
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine is a chemical compound with the molecular formula C6H6F2N2O and a molecular weight of 160.12 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids.
Métodos De Preparación
The synthesis of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine involves several steps. One common method includes the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring structure, which is then further modified to introduce the difluoromethyl and hydroxy groups.
Industrial production methods often involve optimizing these reactions for large-scale synthesis. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Pyrimidine derivatives are crucial in the study of nucleic acids and their functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The presence of the difluoromethyl group enhances its binding affinity and specificity to certain targets, making it a valuable compound in drug design and development .
Comparación Con Compuestos Similares
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dihydroxy-5-methylpyrimidine: Similar in structure but lacks the difluoromethyl group, which affects its chemical properties and biological activity.
2,4-Difluoropyrimidine: Contains fluorine atoms at different positions, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H6F2N2O |
|---|---|
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6F2N2O/c1-3-4(5(7)8)9-2-10-6(3)11/h2,5H,1H3,(H,9,10,11) |
Clave InChI |
IAGAGDWNXQDYEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CNC1=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


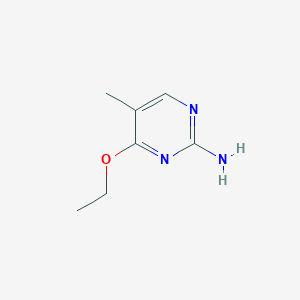
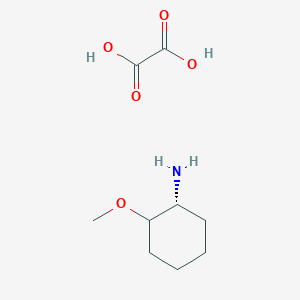

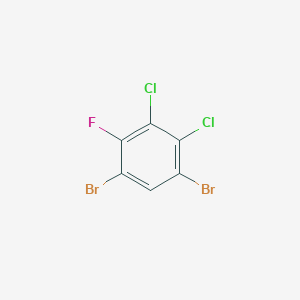
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)

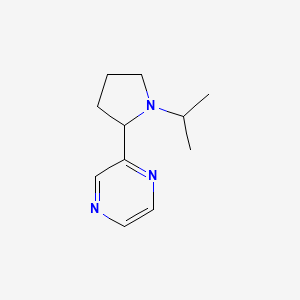
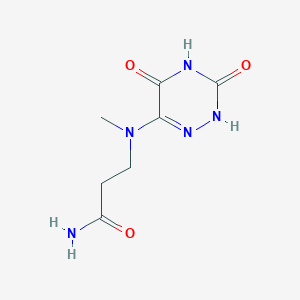
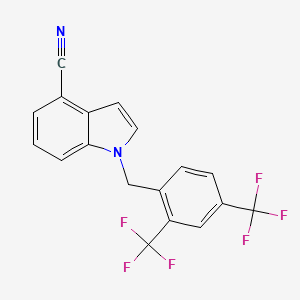
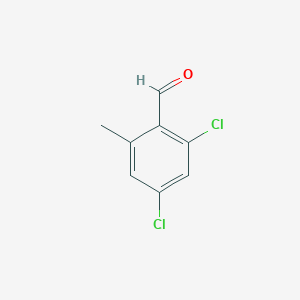
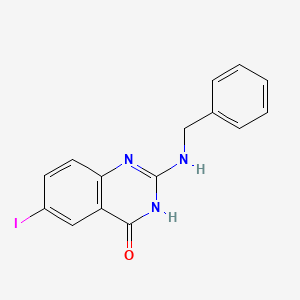
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
